1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one (CAS: 40862-21-3) features a benzodioxolyl group, a tetrazole ring substituted with a phenyl group, and a sulfanyl ethanone backbone . Its structural uniqueness arises from the combination of a 1,3-benzodioxole moiety (common in psychoactive cathinones like ephylone ) and a 1-phenyltetrazole sulfanyl group, which is rare in naturally occurring compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-13(11-6-7-14-15(8-11)23-10-22-14)9-24-16-17-18-19-20(16)12-4-2-1-3-5-12/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAVSGPRVGFUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using a sulfanyl linkage. This step often involves the use of thiolating agents and appropriate solvents under controlled temperature and pH conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride, along with appropriate solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Substituents
(a) 2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]-1-(1H-Pyrrol-2-yl)Ethan-1-One (HR282451)
- Key Differences : Replaces the benzodioxolyl group with a pyrrole ring.
- Molecular Weight : 341.4 g/mol (calculated).
(b) 1-(1,3-Benzodioxol-5-yl)-2-{[1-(4-Hydroxyphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Ethan-1-One (Compound 4, HTS 01664)
- Key Differences : Substitutes the phenyl group on the tetrazole with a 4-hydroxyphenyl group.
- Molecular Weight : 409.4 g/mol (calculated).
Cathinone Derivatives with Benzodioxolyl Groups
(a) N-Ethylnorpentylone (Ephylone)
- Structure: 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one.
- Key Differences: Replaces the tetrazole-sulfanyl group with an ethylamino chain.
- Pharmacology: A synthetic cathinone with stimulant effects, regulated under international drug laws .
- Significance : Highlights the benzodioxolyl group’s role in psychoactivity, absent in the target compound due to the tetrazole moiety .
Tetrazole-Containing Pharmaceuticals
(a) BG15920 (CAS: 878701-76-9)
- Structure : 2-{[1-(5-Chloro-2-methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}-1-(Morpholin-4-yl)Ethan-1-One.
- Key Differences : Substitutes benzodioxolyl with morpholine and adds chloro-methylphenyl to the tetrazole.
- Molecular Weight : 353.8 g/mol.
Comparative Data Table
Pharmacological and Chemical Implications
- Tetrazole-Sulfanyl Group : Enhances metabolic stability (tetrazoles resist hydrolysis) and may act as a bioisostere for carboxylic acids, improving bioavailability .
- Research Gaps: No in vitro or in vivo data exists for the target compound. Comparative studies with ephylone and BG15920 could elucidate its binding affinity for monoamine transporters or enzyme targets.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one (often referred to as BDT) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of BDT, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that BDT exhibits significant antimicrobial properties. In vitro assays demonstrated that BDT effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
BDT has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Breast Cancer Cells
In a controlled experiment involving MCF-7 breast cancer cells, BDT treatment resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Anti-inflammatory Activity
The anti-inflammatory properties of BDT were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that BDT significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | BDT Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 500 |
| IL-6 | 1200 | 400 |
The biological activities of BDT are attributed to its ability to interact with various biological targets. Research suggests that BDT may inhibit specific enzymes involved in inflammatory pathways and induce apoptosis in cancer cells through mitochondrial pathways.
Enzyme Inhibition Studies
BDT was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15 |
| COX-2 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
